Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)- Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)-
Brand Name: Vulcanchem
CAS No.: 1295509-64-6
VCID: VC0163392
InChI: InChI=1S/C21H23N3OS/c1-3-14-12-24-9-7-15(14)10-20(24)21(23-13-26)17-6-8-22-19-5-4-16(25-2)11-18(17)19/h3-6,8,11,14-15,20-21H,1,7,9-10,12H2,2H3/t14-,15-,20-,21-/m0/s1
SMILES: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N=C=S
Molecular Formula: C21H23N3OS
Molecular Weight: 365.495

Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)-

CAS No.: 1295509-64-6

Cat. No.: VC0163392

Molecular Formula: C21H23N3OS

Molecular Weight: 365.495

* For research use only. Not for human or veterinary use.

Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)- - 1295509-64-6

Specification

CAS No. 1295509-64-6
Molecular Formula C21H23N3OS
Molecular Weight 365.495
IUPAC Name 4-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline
Standard InChI InChI=1S/C21H23N3OS/c1-3-14-12-24-9-7-15(14)10-20(24)21(23-13-26)17-6-8-22-19-5-4-16(25-2)11-18(17)19/h3-6,8,11,14-15,20-21H,1,7,9-10,12H2,2H3/t14-,15-,20-,21-/m0/s1
Standard InChI Key LSVOKFWJXVMQEJ-PBFVBANWSA-N
SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N=C=S

Introduction

Structural Features

Cinchonan derivatives are known for their rigid bicyclic systems and functional diversity:

  • Quinoline Moiety: A heterocyclic aromatic system contributing to the compound's bioactivity.

  • Methoxy Group: Enhances lipophilicity and electronic properties.

  • Isothiocyanate Group: Known for its reactivity with nucleophiles, making it a key feature for biological interactions.

Synthesis

The synthesis of Cinchonan, 9-isothiocyanato-6'-methoxy-, (8α,9S)- involves multiple steps:

  • Formation of the Quinoline Core:

    • Achieved through Skraup synthesis, which cyclizes aniline derivatives using glycerol and sulfuric acid.

  • Introduction of the Methoxy Group:

    • Methylation using methyl iodide in the presence of potassium carbonate.

  • Construction of the Azabicyclo[2.2.2]octane System:

    • Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications.

  • Coupling of Functional Groups:

    • The quinoline and azabicyclo systems are linked via nucleophilic substitution reactions.

Biological Activities

Cinchonan derivatives exhibit diverse biological properties due to their unique structure:

Antimicrobial Activity

  • Effective against bacteria and fungi due to the reactivity of the isothiocyanate group.

Anticancer Potential

  • Isothiocyanates are known to inhibit cancer cell proliferation by modulating apoptotic pathways.

Anti-inflammatory Effects

  • Reduces pro-inflammatory cytokines such as TNF-alpha in stimulated macrophages.

Mechanisms of Action

The biological effects of this compound are attributed to:

  • Enzyme Inhibition: Covalent bonding with active site residues.

  • Gene Modulation: Regulation of apoptosis-related genes.

  • Membrane Interaction: Lipophilic methoxy groups improve cellular uptake.

Industrial Applications

Industrial production focuses on optimizing synthetic routes for scalability:

  • Use of continuous flow reactors for Diels-Alder reactions.

  • Automated systems for methylation and coupling steps.

These methods aim to maximize yield while minimizing costs and waste.

Toxicity and Safety Profile

Preliminary studies suggest moderate toxicity levels, necessitating further research to establish safety profiles for therapeutic applications.

Comparative Analysis with Analogous Compounds

CompoundStructural DifferenceKey Properties
4-[...]-6-chloroquinolineChloro group instead of methoxyIncreased electron-withdrawing effects
4-[...]-6-hydroxyquinolineHydroxy group instead of methoxyEnhanced hydrogen bonding potential

The methoxy group in Cinchonan, 9-isothiocyanato-6'-methoxy-, (8α,9S)- provides unique steric and electronic properties that may improve its bioactivity compared to these analogs.

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